5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde, also known as pyrraline, is a naturally occurring compound found in various plants, including Stellaria dichotoma, Morus alba, and Rehmannia glutinosa [Source: National Institutes of Health, PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-hydroxymethyl-1H-pyrrole-2-carbaldehyde]. It can also be synthesized in the laboratory [Source: BLDpharm, 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde, ].
Pyrraline has been investigated as a potential biomarker for the Maillard reaction, a non-enzymatic browning process that occurs between sugars and amino acids [Source: National Institutes of Health, PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-hydroxymethyl-1H-pyrrole-2-carbaldehyde]. This reaction is associated with aging and the development of chronic diseases, and pyrraline may offer a way to assess its extent in the body [Source: PMC, Pyrrole-2-carboxaldehydes: Origins and Physiological Activities, ].
Pyrraline has also been studied in other areas of scientific research, including its:
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring that is substituted with both a hydroxymethyl group and an aldehyde group. Its molecular formula is C₆H₇NO₂, and it has a molecular weight of approximately 125.13 g/mol. The compound is notable for its structural versatility, which allows it to participate in a variety of
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde can undergo several types of chemical transformations:
Research indicates that 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is not a naturally occurring metabolite; it is typically found in individuals exposed to this compound or its derivatives. It has been identified in human blood, suggesting potential relevance in toxicological studies or exposure assessments . Ongoing studies are exploring its role in enzyme-catalyzed reactions involving pyrrole derivatives, making it a useful model compound for understanding similar structures in biological systems .
The synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde can be accomplished through various methods:
In industrial settings, catalytic systems are often employed to enhance the efficiency and selectivity of synthesis. Catalysts such as metal oxides or supported noble metals may be used to improve yield and purity.
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde serves multiple scientific and industrial purposes:
The interaction of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde with various molecular targets is facilitated by its functional groups. The aldehyde can form covalent bonds with nucleophiles, while the hydroxymethyl group can undergo oxidation or reduction reactions. These interactions are crucial for understanding its potential biological effects and applications in drug development .
Several compounds share structural similarities with 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Key Features |
---|---|---|
5-Methylpyrrole-2-carbaldehyde | 0.80 | Contains a methyl group instead of hydroxymethyl |
Methyl 5-formyl-1H-pyrrole-2-carboxylate | 0.78 | Contains an ester functional group |
Ethyl 5-formyl-1H-pyrrole-2-carboxylate | 0.74 | Similar structure but with ethyl substitution |
1-Methylpyrrole-2-carboxaldehyde | 0.71 | Aldehyde present but lacks hydroxymethyl group |
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate | 0.62 | Hydroxy group present but different position |
The presence of both hydroxymethyl and aldehyde groups on the pyrrole ring distinguishes 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde from these similar compounds, providing unique reactivity and application potential .